4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl furan-2-carboxylate
Overview
Description
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring and a methanoisoindole moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl furan-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the methanoisoindole moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the methanoisoindole structure.
Introduction of the furan ring: The furan ring is introduced through a series of reactions, often involving the use of furan-2-carboxylic acid or its derivatives.
Coupling reactions: The final step involves coupling the methanoisoindole moiety with the furan ring using suitable reagents and catalysts.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or methanoisoindole rings are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl furan-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar compounds to 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl furan-2-carboxylate include:
- 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid
- 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of the furan ring and methanoisoindole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-18-16-11-3-4-12(10-11)17(16)19(23)21(18)13-5-7-14(8-6-13)26-20(24)15-2-1-9-25-15/h1-2,5-9,11-12,16-17H,3-4,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEXBJPEWQLOKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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